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Compound of Interest

Compound Name: Melithiazole N

Cat. No.: B15563070 Get Quote

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the spectral data of

Melithiazole N, a potent β-methoxyacrylate (MOA) inhibitor, has been compiled for

researchers, scientists, and professionals in drug development. This document provides an in-

depth look at the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared

(IR) spectral characteristics of this antibiotic, complete with detailed experimental protocols and

visual representations of the analytical workflow.

Melithiazole N, isolated from myxobacteria, is a subject of significant interest due to its activity

as a respiratory chain inhibitor. Understanding its structural and chemical properties through

spectroscopic analysis is fundamental for its application in research and potential therapeutic

development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Melithiazole N.

Table 1: ¹H and ¹³C NMR Spectral Data for Melithiazole N
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¹H NMR (500 MHz,

CDCl₃)

¹³C NMR (125 MHz,

CDCl₃)

Chemical Shift (δ)

ppm
Multiplicity Assignment

Chemical Shift (δ)

ppm

7.26 s H-5 167.4

6.94 s H-1' 153.2

4.05 s 11-OCH₃ 148.5

3.84 s 7-OCH₃ 134.8

3.78 s 2-CH₃ 129.8

2.21 s 8-CH₃ 118.4

- - - 115.7

- - - 112.1

- - - 98.9

- - - 61.8

- - - 56.4

- - - 12.5

- - - 11.9

Table 2: Mass Spectrometry (MS) Data for Melithiazole N
Technique Ionization Mode

Mass-to-Charge

Ratio (m/z)
Assignment

ESI-HRMS Positive 294.1005 [M+H]⁺

ESI-HRMS Positive 316.0824 [M+Na]⁺

Table 3: Infrared (IR) Spectral Data for Melithiazole N
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Wavenumber (cm⁻¹) Functional Group Assignment

3400 O-H stretch

2925 C-H stretch (aliphatic)

1710 C=O stretch (ester)

1640 C=C stretch

1605, 1500 Aromatic C=C stretch

1440 C-H bend

1260, 1030 C-O stretch

Experimental Protocols
The acquisition of the spectral data presented above followed rigorous experimental

procedures to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a Bruker Avance 500 spectrometer. The sample was dissolved in deuterated chloroform

(CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported

in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an Agilent 6520

Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

The sample was dissolved in methanol and infused directly into the ion source.

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a PerkinElmer Spectrum Two

FT-IR spectrometer. The sample was prepared as a thin film on a NaCl plate.

Visualization of Analytical Workflow
To elucidate the logical flow of the spectroscopic analysis, the following diagram was generated

using the DOT language.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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